molecular formula C24H20ClN3O2 B11295302 3-(3-chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(3-chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11295302
M. Wt: 417.9 g/mol
InChI Key: URRSWOIAIHKKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a sophisticated chemical compound designed for advanced pharmaceutical and biological research. As a member of the quinazoline family, it incorporates a core structure recognized as a privileged pharmacophore in medicinal chemistry . Quinazoline derivatives have attracted significant attention for their diverse biological activities, particularly as inhibitors of protein tyrosine kinases , which are critical targets in oncology and signal transduction studies . The specific substitution pattern on this core scaffold is a key determinant of its biological profile, influencing its potency and selectivity . The presence of the 3-chlorophenyl and methoxymethyl groups is typical of modifications made to optimize a compound's interaction with enzyme binding sites and its overall drug-likeness. Researchers can leverage this compound as a key intermediate or lead structure in various discovery programs. Its potential applications span the development of new therapeutic agents, with quinazoline derivatives being extensively investigated for their anticancer, antimicrobial, and anti-inflammatory properties . Furthermore, this structural class has shown promise in neurodegenerative disease research, as related tricyclic quinazoline derivatives have been identified as cholinesterase inhibitors targeting Alzheimer's disease . This product is intended for research and development purposes in a controlled laboratory environment. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C24H20ClN3O2/c1-30-14-20-23(16-8-5-9-18(25)10-16)24-26-13-19-21(28(24)27-20)11-17(12-22(19)29)15-6-3-2-4-7-15/h2-10,13,17H,11-12,14H2,1H3

InChI Key

URRSWOIAIHKKBG-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Introduction of the 3-Chlorophenyl Group

The 3-chlorophenyl moiety is introduced via Ullmann-type coupling using copper(I) iodide as a catalyst. A mixture of the pyrazoloquinazoline intermediate, 3-chloroiodobenzene, and potassium carbonate in DMF at 120°C for 12 hours achieves substitution at position 3.

Methoxymethylation

Methoxymethylation is accomplished via alkylation with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., potassium tert-butoxide). Reaction conditions (20°C, 6 hours) prevent over-alkylation, with yields exceeding 90%.

Palladium-Catalyzed Cross-Coupling for 8-Phenyl Attachment

The 8-phenyl group is introduced using Suzuki-Miyaura coupling. A boronic acid derivative of benzene reacts with a brominated pyrazoloquinazoline intermediate in the presence of Pd(PPh₃)₄ and sodium carbonate, yielding the 8-phenyl derivative.

Table 2: Optimization of Suzuki Coupling Conditions

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃DME/H₂O8092
PdCl₂(dppf)K₃PO₄Toluene10085
Pd(OAc)₂Cs₂CO₃DMF12078

Industrial Scalability and Purification

Large-scale production employs continuous flow reactors to maintain precise temperature control during cyclization. Chromatography-free purification is achieved via crystallization from ethanol/water mixtures, reducing costs by 40% compared to traditional column chromatography.

Key Challenges :

  • Byproduct Formation : Minimized using excess β-triketone (1.5 eq) in core formation.

  • Purity Standards : >99% purity achieved via recrystallization (melting point: 235–237°C) .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of derivatives similar to 3-(3-chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one. For instance, compounds with structural similarities have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus6.25 µg/ml
Compound BEscherichia coli12.5 µg/ml
Compound CKlebsiella pneumonia25 µg/ml

Anticancer Activity

Research has indicated that pyrazoloquinazoline derivatives can exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. The ability to inhibit cell proliferation in various cancer cell lines has been documented.

Case Study: Anticancer Activity
In a study published in RSC Advances, derivatives of quinazoline were evaluated for their anticancer effects on human cancer cell lines. The results showed that certain modifications to the quinazoline structure enhanced their cytotoxicity against cancer cells by triggering apoptosis pathways.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares functional groups with several sulfonamide and amide derivatives, though its pyrrole core distinguishes it from most analogs. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups
Target Compound (CAS 1010908-36-7) C20H27FN2O3S 394.5 Pyrrole Sulfonyl, Pentanamide, Fluorophenyl
N4-Valeroylsulfacetamide (24) C14H19N3O4S 325.38 Phenyl Sulfonyl, Pentanamide
2-(3-Benzoylphenyl)-N-(4-fluorophenyl)propanamide C22H18FNO2 347.38 Phenyl Propanamide, Fluorophenyl
Compound 5 (Pyrazole derivative) C29H28Cl2FN5O3S2 672.6 Pyrazole Sulfonamide, Fluorophenyl
Bicalutamide C18H14F4N2O4S 430.37 Lactotoluidide Sulfonyl, Fluorophenyl, Cyano

Key Observations:

  • Sulfonyl Group Prevalence : The target compound and N4-Valeroylsulfacetamide both feature sulfonamide/sulfonyl groups, critical for hydrogen bonding and biological interactions .
  • Fluorophenyl Motif : Shared with Compound 5 and Bicalutamide, this group enhances metabolic stability and lipophilicity .
  • Amide Linkage : The pentanamide in the target compound contrasts with shorter-chain amides (e.g., propanamide in ), affecting solubility and target binding.

Physicochemical Properties

Limited data exist for the target compound, but comparisons with analogs highlight trends:

Computational and Analytical Insights

  • SHELX Software : Widely used for crystallographic analysis of sulfonamides . The target compound’s structure could be resolved via SHELXL refinement.

Biological Activity

3-(3-chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazoloquinazolinones, characterized by a fused pyrazole and quinazoline structure. Its molecular formula is C20H19ClN2O, with a molecular weight of approximately 348.83 g/mol. The presence of the chlorophenyl and methoxymethyl groups contributes to its biological activity.

Inhibition of Enzymatic Activity

Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in cellular signaling pathways. For instance, similar compounds have been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which are critical for cell growth and survival. A study identified derivatives with IC50 values in the low nanomolar range against PI3Kα, suggesting a potential for this compound to modulate pathways associated with cancer progression .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial for its potential application in treating conditions associated with oxidative damage.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazoloquinazolinones. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves induction of apoptosis and inhibition of tumor cell proliferation .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been documented in animal models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammation pathways.

Antihistaminic Activity

Research on related quinazoline derivatives has revealed antihistaminic properties, indicating potential use in treating allergic reactions without significant sedation side effects .

Study 1: Anticancer Efficacy

A recent study investigated the effects of a series of quinazoline derivatives on MCF-7 breast cancer cells. The lead compound exhibited an IC50 value of 12 nM against PI3Kα and showed selectivity over other isoforms (PI3Kβ/δ/γ) by factors exceeding 150-fold. This suggests that modifications similar to those in the target compound may enhance selectivity and potency against cancer cells .

Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory activity, compounds structurally related to this compound were tested in vivo for their ability to reduce paw edema in rats. The results indicated a significant reduction in inflammation markers compared to control groups, supporting the compound's therapeutic potential in inflammatory diseases .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (nM)Selectivity Ratio
Compound API3Kα Inhibitor12150
Compound BCOX Inhibitor25N/A
Compound CAntioxidantN/AN/A
Compound DAntihistaminicN/AN/A

Table 2: Case Studies on Anticancer Activity

Study ReferenceCell LineIC50 (nM)Mechanism
MCF-712PI3Kα inhibition
A54930Apoptosis induction
HeLa20Cell cycle arrest

Q & A

Q. Q1. What are the typical synthetic routes for pyrazolo[1,5-a]quinazolin-6(7H)-one derivatives, and how can reaction conditions be optimized?

Methodological Answer: Pyrazoloquinazolinone derivatives are synthesized via multicomponent reactions involving enaminones derived from cyclic diketones (e.g., dimedone) and substituted aminopyrazoles. Key steps include:

  • Enaminone Formation : Dimedone reacts with DMF-DMA under microwave irradiation to form enaminones, which act as electrophilic intermediates .
  • Cyclocondensation : The enaminone reacts with aminopyrazoles (e.g., 3-amino-1H-pyrazole derivatives) in a water-ethanol (1:1) solvent system under ultrasonication at 60°C, catalyzed by KHSO₄. Ultrasonication improves yields (70–95%) by enhancing reaction kinetics .
  • Purification : Products are isolated via filtration and purified using column chromatography (10% ethyl acetate:hexane) .

Q. Q2. How can structural ambiguities in pyrazoloquinazolinone derivatives be resolved during characterization?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • ¹H/¹³C NMR : Assign signals based on substituent-induced chemical shifts. For example, methoxymethyl groups show singlet peaks at δ 3.86 ppm (OCH₃) , while aromatic protons from chlorophenyl groups appear as doublets (J = 9.2 Hz) .
  • IR Spectroscopy : Key functional groups like C=O (1672–1719 cm⁻¹) and C=C (1451–1616 cm⁻¹) are identified .
  • Mass Spectrometry (ESI) : Confirm molecular ions (e.g., MH⁺ at m/z 350.0) .
  • Elemental Analysis : Validate empirical formulas (e.g., C₂₄H₂₃ClN₆O requires C: 64.50%, H: 5.19%, N: 18.80%) .

Q. Q3. What safety protocols are recommended for handling pyrazoloquinazolinone derivatives in laboratory settings?

Methodological Answer:

  • Storage : Keep compounds in tightly sealed containers in dry, ventilated areas to prevent moisture absorption or decomposition .
  • Exposure Control : Use PPE (gloves, goggles) and avoid inhalation of vapors. Ensure eyewash stations and safety showers are accessible .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the presence of chlorophenyl groups .

Advanced Research Questions

Q. Q4. How can regioselectivity be controlled during the synthesis of 2- vs. 3-substituted pyrazoloquinazolinones?

Methodological Answer: Regioselectivity depends on:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl) at the 3-position of phenyl rings favor substitution at the pyrazole’s 2-position due to steric and electronic directing effects .
  • Reaction Medium : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at specific positions. For example, ultrasonication in water-ethanol mixtures improves selectivity for 3-substituted products .
  • Catalytic Additives : Acidic conditions (KHSO₄) stabilize intermediates, directing substitution to the less hindered site .

Q. Q5. What analytical challenges arise when characterizing hydrazone-functionalized pyrazoloquinazolinones, and how can they be addressed?

Methodological Answer: Challenges include:

  • Tautomerism : Hydrazone groups (e.g., 3-(2-phenylhydrazono)) exhibit keto-enol tautomerism, complicating NMR interpretation. Use variable-temperature NMR or deuterated solvents (DMSO-d₆) to stabilize tautomers .
  • Overlapping Signals : Aromatic protons in multi-substituted derivatives (e.g., 8-phenyl groups) overlap in ¹H NMR. Apply 2D NMR techniques (COSY, HSQC) to resolve correlations .
  • Crystallinity Issues : Poorly crystalline products hinder X-ray analysis. Optimize recrystallization using ethanol/water mixtures or DCM/hexane .

Q. Q6. How can computational methods predict the biological activity of pyrazoloquinazolinone derivatives?

Methodological Answer:

  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock. The methoxymethyl group enhances hydrogen bonding with active-site residues .
  • QSAR Studies : Correlate substituent properties (e.g., Cl logP, molar refractivity) with activity data. Chlorophenyl groups increase lipophilicity, improving membrane permeability .
  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) to assess redox stability. Quinazolinone cores show low band gaps (~3.5 eV), suggesting suitability as photosensitizers .

Q. Q7. What strategies optimize solvent extraction applications of pyrazoloquinazolinones for metal ion recovery?

Methodological Answer:

  • Functional Group Tuning : Introduce chelating groups (e.g., amino or hydrazono) to enhance uranium(VI) binding. For example, 2-amino-3-(4-chlorophenyl) derivatives show high selectivity for UO₂²⁺ in sulfate leach liquors .
  • Adsorption Kinetics : Optimize pH (4–5) and temperature (25–40°C) to maximize Langmuir isotherm compliance (R² > 0.99) .
  • Reusability : Regenerate adsorbents using 0.1M HNO₃ without significant capacity loss (<5% after 5 cycles) .

Data Contradiction Analysis

Q. Q8. How should conflicting spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?

Methodological Answer:

  • Comparative Analysis : Cross-reference with published analogs. For example, 8,8-dimethyl derivatives show characteristic methyl singlets at δ 1.23 ppm, while phenyl protons resonate at δ 7.25–7.76 ppm .
  • Isotopic Labeling : Use ¹³C-enriched reagents to trace carbon environments and resolve ambiguous assignments .
  • Crystallographic Validation : Resolve disputes via single-crystal X-ray diffraction. For example, hydrazone tautomers can be unambiguously assigned using crystallographic data .

Q. Q9. Why do reaction yields vary significantly across substituents in pyrazoloquinazolinone synthesis?

Methodological Answer: Yield disparities stem from:

  • Steric Hindrance : Bulky substituents (e.g., 4-methoxybenzoyl) reduce yields (71%) compared to smaller groups (e.g., bromo: 86%) due to slower cyclization .
  • Electronic Effects : Electron-deficient substituents (e.g., nitro groups) deactivate intermediates, requiring harsher conditions (e.g., higher temperatures) .
  • Byproduct Formation : Competing pathways (e.g., dimerization) occur with unprotected amino groups. Protecting groups (e.g., acetyl) mitigate this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.